3-Methoxyphenylacetyl chloride
Overview
Description
3-Methoxyphenylacetyl chloride (3-MPC) is an organic compound with a molecular formula of C7H7ClO2. It is a colorless liquid at room temperature and is highly soluble in organic solvents. 3-MPC is used in the synthesis of a variety of pharmaceuticals, including antibiotics, anticonvulsants, and anti-inflammatory drugs. It is also used in the synthesis of various organic compounds, such as dyes, fragrances, and flavorings.
Scientific Research Applications
Synthesis of Terpenes and Spiro Compounds
3-Methoxyphenylacetyl chloride plays a role in the synthesis of substituted spiro[4.5]decanes, which are prepared using substituted 4-methoxyphenylacetyl chloride reacted with acetylene. This synthesis route contributes to the development of the spiro[4.5]decane terpene skeleton, significant in the field of organic chemistry and pharmacology (Haack & Beck, 1989).
Polymer Science
In polymer science, a cationic polymer was synthesized using a methacrylamide derivative and subsequently quaternized with o-nitrobenzyl 2-chloroacetate. This synthesis illustrates the application of related compounds in developing novel polymers with specific properties, such as light-switchable forms, useful in biotechnology and materials science (Sobolčiak et al., 2013).
Pharmaceutical Chemistry
In pharmaceutical chemistry, arylethyl chlorides, which are structurally related to 3-methoxyphenylacetyl chloride, are used as precursors in the synthesis of anti-inflammatory drugs. Their electrochemical reduction in the presence of CO2 has been studied, demonstrating the compound's relevance in developing pharmaceutical products (Isse, Ferlin, & Gennaro, 2005).
Analytical Chemistry
3-Methoxyphenylacetyl chloride derivatives are used in analytical chemistry for the chromatographic analysis of biological compounds. For instance, a method involving high-performance liquid chromatography was described for analyzing related compounds in urine, showcasing its role in biochemical analysis and diagnostics (Soldin & Hill, 1980).
Photochemistry
The compound's derivatives are studied in photochemistry to understand the mechanisms of certain chemical reactions under light exposure. Research on methoxyphenyl chlorides and phosphates, related to 3-methoxyphenylacetyl chloride, contributes to our understanding of photochemical processes, which are crucial in various chemical and environmental applications (Dichiarante et al., 2007).
properties
IUPAC Name |
2-(3-methoxyphenyl)acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-12-8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUYKYNVSJTWEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369806 | |
Record name | 3-Methoxyphenylacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxyphenylacetyl chloride | |
CAS RN |
6834-42-0 | |
Record name | 3-Methoxyphenylacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methoxyphenylacetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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